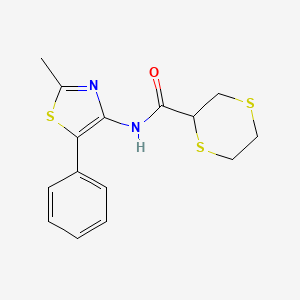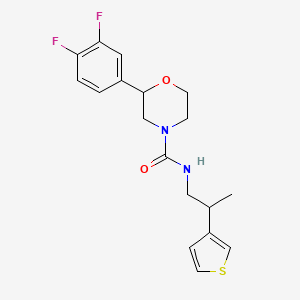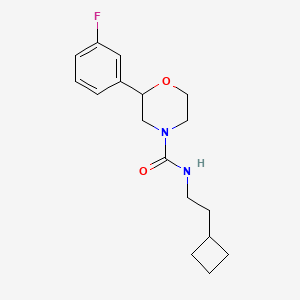
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide, also known as MTDA, is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields such as medicinal chemistry, drug discovery, and material science. MTDA is a heterocyclic compound that contains a thiazole ring and a dithiane moiety. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of specific enzymes such as acetylcholinesterase and beta-secretase, which are involved in the pathogenesis of Alzheimer's disease. N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has also been reported to inhibit the activity of tyrosine kinase, which is involved in the growth of cancer cells.
Biochemical and physiological effects:
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of specific enzymes and proteins involved in the pathogenesis of various diseases. N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has also been reported to induce apoptosis, which is a programmed cell death, in cancer cells. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest.
実験室実験の利点と制限
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has several advantages and limitations for lab experiments. One of the significant advantages of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide is its potential use in medicinal chemistry and drug discovery. N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and treating Alzheimer's disease. However, one of the limitations of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide in scientific research. One of the significant future directions is the development of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide-based drugs for the treatment of cancer and Alzheimer's disease. Another future direction is the use of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide in material science, such as the development of sensors and catalysts. The potential use of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide in other scientific fields such as agriculture and environmental science can also be explored.
Conclusion:
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide is a promising compound that has shown potential in various scientific research applications. Its potential use in medicinal chemistry, drug discovery, and material science makes it an attractive compound for further exploration. The development of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide-based drugs for the treatment of cancer and Alzheimer's disease can have a significant impact on human health. The future directions for the use of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide in various scientific fields are vast, and further research is needed to explore its full potential.
合成法
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide can be synthesized using various methods such as the reaction of 2-methyl-5-phenyl-1,3-thiazole-4-carbonyl chloride with 1,4-dithiane-2-carboxamide in the presence of a base. Another method involves the reaction of 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride followed by the reaction with 1,4-dithiane-2-carboxamide. These methods have been reported to yield high purity N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide.
科学的研究の応用
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has shown potential in various scientific research applications. One of the significant applications of N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide is in medicinal chemistry. N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques. N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide has also been reported to exhibit antifungal and antibacterial activity.
特性
IUPAC Name |
N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-1,4-dithiane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS3/c1-10-16-14(13(21-10)11-5-3-2-4-6-11)17-15(18)12-9-19-7-8-20-12/h2-6,12H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZFIACISQZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)NC(=O)C3CSCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B6627664.png)

![[6-(4-Bromopyrazol-1-yl)pyridazin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6627674.png)

![4-(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)piperidin-2-one](/img/structure/B6627693.png)
![2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627716.png)
![N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6627729.png)
![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)
![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)